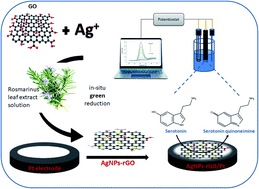Development of a new highly sensitive serotonin sensor based on green synthesized silver nanoparticle decorated reduced graphene oxide†
Analytical MethodsANAL METHODS-UK Pub Date: 2021-10-05 DOI: 10.1039/D1AY01532J
Abstract
Electrochemical detection of serotonin (5-hydroxytryptamine, 5-HT) is proposed for the first time using a cost-effective and eco-friendly nanocomposite of AgNPs and rGO which is synthesized through an in situ green reduction process using rosemary leaf extract. The synthesized nanocomposite and the elaborate thin layers have been characterized using UV-Vis, FTIR, TEM, and EIS. The sensitivity of the developed sensor was evaluated by differential pulse voltammetry. The peak current measured at a voltage of 420 mV (vs. Ag/AgCl) increased linearly in the 0.1 nM to 100 µM concentration range. A very low limit of detection of 78 pM compared to those in recent studies reported in the literature was obtained. The innovative approach was successfully applied to the determination of serotonin in spiked artificial urine samples.

Recommended Literature
- [1] Atomic layer deposition of metal oxides for efficient perovskite single-junction and perovskite/silicon tandem solar cells†
- [2] Book reviews
- [3] Bridging the immiscibility of an all-fluoride fire extinguishant with highly-fluorinated electrolytes toward safe sodium metal batteries†
- [4] Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate†
- [5] C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds
- [6] Calix[4]arene-cholic acid conjugates: a new class of efficient synthetic ionophores†
- [7] Book reviews
- [8] Ce4+ as a facile and versatile surface modification reagent for templated synthesis in electrical applications†
- [9] Carbon coated microshells containing nanosized Gd(iii) oxidic phases for multiple bio-medical applications†
- [10] Brønsted acid catalysis – the effect of 3,3′-substituents on the structural space and the stabilization of imine/phosphoric acid complexes†










